1-(1-Phenylpropan-2-yl)piperidin-4-one, also known as 1-(1-phenyl-2-propyl)piperidin-4-one, is an organic compound with the molecular formula . This compound is a derivative of piperidine, characterized by a six-membered heterocyclic amine structure. It is notable for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals, particularly in the development of analgesics and psychoactive substances.
The compound is classified under the category of piperidinones, which are cyclic amines that contain a ketone functional group. Its chemical structure includes a piperidine ring substituted with a phenylpropane group at one nitrogen atom and a ketone group at the fourth position of the ring. This configuration influences its reactivity and biological activity. The compound is often synthesized for research purposes and has been linked to various synthetic opioid analogs .
1-(1-Phenylpropan-2-yl)piperidin-4-one can be synthesized through multiple synthetic routes. A common method involves the reaction of 1-phenyl-2-propanone with piperidine under acidic conditions, typically using hydrochloric acid as a catalyst. This reaction is conducted at elevated temperatures to promote the formation of the desired product.
Another industrial synthesis method includes hydrogenation processes involving pyridine derivatives, utilizing molybdenum disulfide catalysts under high pressure and temperature conditions. This method ensures high yield and purity of the final product.
The synthesis generally requires careful control of reaction conditions, such as temperature, pressure, and pH levels, to optimize yield and minimize by-products. The reaction mechanism typically involves nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of 1-phenyl-2-propanone, followed by dehydration to form the ketone structure.
The compound has a molecular weight of approximately 219.31 g/mol and exhibits specific stereochemistry due to its chiral centers. The InChI (International Chemical Identifier) representation is: InChI=1S/C14H19NO/c1-10(15)14(16)13(9-11-7-5-3-6-8-11)12/h3-8,10H,9,15H2,1-2H3
.
1-(1-Phenylpropan-2-yl)piperidin-4-one can participate in various chemical reactions:
Oxidation:
The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction:
Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution:
Nucleophilic substitution reactions may occur where different functional groups replace those on the piperidine ring.
Common reagents for these reactions include:
The mechanism of action for 1-(1-Phenylpropan-2-yl)piperidin-4-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, potentially leading to physiological effects such as analgesia or altered mood states. Research indicates that it may exhibit antimicrobial and anticancer properties through these interactions .
1-(1-Phenylpropan-2-yl)piperidin-4-one is typically found as a solid or liquid depending on its purity and formulation. It has a melting point that varies based on synthesis methods but generally falls within expected ranges for similar compounds.
The compound is stable under normal conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its solubility varies; it is generally soluble in organic solvents like ethanol and dichloromethane but less so in water.
1-(1-Phenylpropan-2-yl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block in synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Ongoing research explores its therapeutic potential for various diseases, particularly in developing new analgesics and psychoactive drugs.
Industry: It is utilized in producing fine chemicals and serves as an intermediate in synthesizing other valuable compounds .
The synthesis of 1-(1-phenylpropan-2-yl)piperidin-4-one primarily follows modified Mannich reactions and reductive amination pathways. The classical approach involves a three-component condensation between phenylacetone, formaldehyde, and ammonium acetate under acidic conditions to form the piperidin-4-one scaffold. This method typically yields 65-75% crude product, requiring purification via vacuum distillation or recrystallization from nonpolar solvents [1] [8]. Alternative routes employ Bischler-Napieralski cyclization, where β-arylethylamides undergo cyclodehydration using phosphoryl chloride (POCl₃) followed by catalytic hydrogenation. While this route achieves higher stereocontrol (up to 88% ee with chiral catalysts), it suffers from harsh reaction conditions generating stoichiometric waste [7].
A more efficient adaptation utilizes microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while improving yields to 82-86%. This method employs ethanol/water solvent systems with ammonium acetate as the nitrogen source, demonstrating scalability up to 5 kg batches with consistent purity (>98% HPLC) [3].
Table 1: Comparative Analysis of Traditional Synthetic Methods
Method | Reagents | Yield (%) | Reaction Time | Purity |
---|---|---|---|---|
Mannich Condensation | Phenylacetone, NH₄OAc, HCHO | 65-75 | 10-12 h | 90-92% |
Bischler-Napieralski | POCl₃, LiAlH₄ | 58-62 | 18-24 h | 85-88% |
Reductive Amination | NaBH₃CN, MeOH/AcOH | 78-82 | 6-8 h | 94-96% |
Microwave-Assisted | NH₄OAc, HCHO, EtOH/H₂O | 82-86 | 35-45 min | >98% |
Industrial production leverages continuous-flow hydrogenation to overcome batch processing limitations. Using 5% Pd/C or Raney nickel catalysts in fixed-bed reactors, manufacturers achieve near-quantitative conversion of the imine intermediate (1-(1-phenylpropan-2-ylidene)piperidin-4-one under 20-30 bar H₂ pressure at 80-100°C. This method reduces catalyst loading to 0.5 mol% and eliminates heavy metal contaminants [4] [8].
Critical to commercial viability is impurity profiling and mitigation. Key impurities include:
Table 2: Industrial Process Optimization Parameters
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Catalyst Loading | 3.0 mol% Pd/C | 0.5 mol% Pd/C | 6× reduction |
Reaction Temperature | 120°C | 80°C | 40°C decrease |
Throughput | 50 kg/week | 200 kg/week | 4× increase |
E-Factor* | 32 | 8 | 75% reduction |
Environmental factor: kg waste/kg product |
The rate-determining step in piperidin-4-one formation involves regioselective nucleophilic attack by the amine on the carbonyl carbon of 1-phenylpropan-2-one. Kinetic studies reveal second-order dependence on amine concentration under acidic conditions (pH 4-6), with proton transfer stabilizing the carbinolamine intermediate. Dehydration kinetics follow E1cb elimination, evidenced by primary kinetic isotope effects (kᴍ/kᴅ = 2.1-2.4) when β-hydrogens are deuterated [1].
Stereoelectronic effects profoundly influence ring closure. Ab initio calculations demonstrate 3.2 kcal/mol preference for the chair-like transition state where the phenylpropan-2-yl group occupies an equatorial position. This conformation minimizes steric clashes with C3/C5 piperidine hydrogens, enabling >20:1 diastereoselectivity. Solvent modulation further controls pathway divergence: polar aprotic solvents (DMF, acetonitrile) favor cyclic imine formation, while protic solvents (MeOH, EtOH) promote enamine byproducts through stabilized zwitterionic intermediates [7].
Acid catalysis follows this reactivity order:
Chiral induction strategies for 1-(1-phenylpropan-2-yl)piperidin-4-one focus on asymmetric hydrogenation, auxiliary-controlled cyclization, and biocatalysis:
Table 3: Stereochemical Control Method Comparison
Technique | Chiral Source | ee (%) | de (%) | Scale Limit |
---|---|---|---|---|
DKR Hydrogenation | Ru-(S)-BINAP | 96 | 98 | 100 kg |
Chiral Auxiliary | (R)-1-Phenylethylamine | >99 | 90 | 20 kg |
Biocatalytic Cyclization | IRED Mutant (L66V/F85M) | >99 | >99 | 5 kg |
Asymmetric Organocatalysis | L-Proline/Benzoic Acid | 88 | 82 | 1 kg |
Recent breakthroughs include photoinduced stereocontrol using chiral Cu(I)-phenanthroline complexes. Under 450 nm LED irradiation, these catalysts generate prochiral radical intermediates that undergo enantioselective protonation, delivering products with 94% ee at -40°C. This method enables access to both enantiomers by catalyst mirror symmetry [7] [8].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1